molecular formula C32H22F10N2O2 B13149251 2',3',4',5',6'-Pentafluoro-3-((E)-(((1R,2R)-2-(((2',3',4',5',6'-pentafluoro-2-hydroxy-[1,1'-biphenyl]-3-yl)methyl)amino)cyclohexyl)imino)methyl)-[1,1'-biphenyl]-2-ol

2',3',4',5',6'-Pentafluoro-3-((E)-(((1R,2R)-2-(((2',3',4',5',6'-pentafluoro-2-hydroxy-[1,1'-biphenyl]-3-yl)methyl)amino)cyclohexyl)imino)methyl)-[1,1'-biphenyl]-2-ol

Cat. No.: B13149251
M. Wt: 656.5 g/mol
InChI Key: NLJCGFOPEQFWQJ-QZTJIDSGSA-N
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Description

2’,3’,4’,5’,6’-Pentafluoro-3-((E)-(((1R,2R)-2-(((2’,3’,4’,5’,6’-pentafluoro-2-hydroxy-[1,1’-biphenyl]-3-yl)methyl)amino)cyclohexyl)imino)methyl)-[1,1’-biphenyl]-2-ol is a complex organic compound characterized by the presence of multiple fluorine atoms and a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’,4’,5’,6’-Pentafluoro-3-((E)-(((1R,2R)-2-(((2’,3’,4’,5’,6’-pentafluoro-2-hydroxy-[1,1’-biphenyl]-3-yl)methyl)amino)cyclohexyl)imino)methyl)-[1,1’-biphenyl]-2-ol typically involves multiple steps, starting with the preparation of the biphenyl core. The introduction of fluorine atoms is achieved through electrophilic fluorination reactions, which require specific reagents and conditions to ensure selective fluorination. The final steps involve the formation of the imino and hydroxy groups, which are introduced through condensation and reduction reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters is crucial to achieve high purity and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2’,3’,4’,5’,6’-Pentafluoro-3-((E)-(((1R,2R)-2-(((2’,3’,4’,5’,6’-pentafluoro-2-hydroxy-[1,1’-biphenyl]-3-yl)methyl)amino)cyclohexyl)imino)methyl)-[1,1’-biphenyl]-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

Scientific Research Applications

2’,3’,4’,5’,6’-Pentafluoro-3-((E)-(((1R,2R)-2-(((2’,3’,4’,5’,6’-pentafluoro-2-hydroxy-[1,1’-biphenyl]-3-yl)methyl)amino)cyclohexyl)imino)methyl)-[1,1’-biphenyl]-2-ol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorine content.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 2’,3’,4’,5’,6’-Pentafluoro-3-((E)-(((1R,2R)-2-(((2’,3’,4’,5’,6’-pentafluoro-2-hydroxy-[1,1’-biphenyl]-3-yl)methyl)amino)cyclohexyl)imino)methyl)-[1,1’-biphenyl]-2-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways and cellular responses.

Comparison with Similar Compounds

Compared to other similar compounds, 2’,3’,4’,5’,6’-Pentafluoro-3-((E)-(((1R,2R)-2-(((2’,3’,4’,5’,6’-pentafluoro-2-hydroxy-[1,1’-biphenyl]-3-yl)methyl)amino)cyclohexyl)imino)methyl)-[1,1’-biphenyl]-2-ol stands out due to its high fluorine content and unique biphenyl structure. Similar compounds include:

  • 2,3,4,5,6-Pentafluorotoluene
  • 2,3,4,5,6-Pentafluorophenylacetic acid

These compounds share some structural similarities but differ in their chemical properties and applications.

Properties

Molecular Formula

C32H22F10N2O2

Molecular Weight

656.5 g/mol

IUPAC Name

2-[[[(1R,2R)-2-[[2-hydroxy-3-(2,3,4,5,6-pentafluorophenyl)phenyl]methylideneamino]cyclohexyl]amino]methyl]-6-(2,3,4,5,6-pentafluorophenyl)phenol

InChI

InChI=1S/C32H22F10N2O2/c33-21-19(22(34)26(38)29(41)25(21)37)15-7-3-5-13(31(15)45)11-43-17-9-1-2-10-18(17)44-12-14-6-4-8-16(32(14)46)20-23(35)27(39)30(42)28(40)24(20)36/h3-8,11,17-18,44-46H,1-2,9-10,12H2/t17-,18-/m1/s1

InChI Key

NLJCGFOPEQFWQJ-QZTJIDSGSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)NCC2=C(C(=CC=C2)C3=C(C(=C(C(=C3F)F)F)F)F)O)N=CC4=C(C(=CC=C4)C5=C(C(=C(C(=C5F)F)F)F)F)O

Canonical SMILES

C1CCC(C(C1)NCC2=C(C(=CC=C2)C3=C(C(=C(C(=C3F)F)F)F)F)O)N=CC4=C(C(=CC=C4)C5=C(C(=C(C(=C5F)F)F)F)F)O

Origin of Product

United States

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